molecular formula C10H15NO2 B1615101 2,4-Dimethylaniline acetate CAS No. 615-49-6

2,4-Dimethylaniline acetate

Cat. No. B1615101
CAS RN: 615-49-6
M. Wt: 181.23 g/mol
InChI Key: FNMJNKQUHUQLRH-UHFFFAOYSA-N
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Description

2,4-Dimethylaniline acetate is a chemical compound that is widely used in scientific research for its unique properties. It is a white crystalline solid that is soluble in water and organic solvents.

Scientific Research Applications

Environmental Pollution and Biodegradation

2,4-Dimethylaniline is a significant environmental pollutant, particularly as a recalcitrant degradant of the pesticide amitraz. Its biological degradation has been a subject of study, revealing its metabolism by specific Pseudomonas species, which utilize it as a nitrogen and carbon source. This process involves oxidative deamination and the formation of metabolites like 3-methylcatechol, monitored by cyclic voltammetry (Brimecombe et al., 2006).

DNA Adduct Formation

2,6-Dimethylaniline, a related compound, has been studied for its ability to form DNA adducts. This compound is known for yielding unusual DNA adduct patterns, forming various types of adducts upon reaction with DNA constituents. These adducts, like 4-(deoxyguanosin-N(2)-yl)-2,6-dimethylaniline, play a significant role in understanding the compound's potential carcinogenicity and its metabolic activation similar to other arylamine carcinogens (Gonçalves et al., 2001).

Oxidation Processes and Chemical Degradation

The chemical degradation of 2,6-dimethylaniline, closely related to 2,4-dimethylaniline, has been studied extensively. Research focused on its degradation through the Fenton process, exploring various reaction conditions, including pH and dosages of ferrous ions and hydrogen peroxide. This process leads to the formation of several intermediates and gives insights into the potential pathways for environmental remediation of such pollutants (Masomboon et al., 2009).

Genotoxicity and Carcinogenicity Studies

Investigations into the genotoxic properties of 2,4-dimethylaniline have been conducted, especially considering its occupational exposure risks. Studies have shown that it generates γ-H2AX, indicating DNA damage in human urothelial and hepatic cells. This process is attributed to reactive oxygen species produced by cytochrome P450 2E1-mediated metabolism, providing insights into its potential role in carcinogenesis (Qi et al., 2018).

Synthesis and Industrial Applications

2,4-Dimethylaniline acetate and related compounds find applications in the synthesis of various chemical intermediates. For example, research on synthesizing 3,4-dimethyl-2-iodobenzoic acid, a key intermediate for vascular disrupting agents, highlightsthe role of dimethylaniline derivatives in pharmaceutical synthesis. This process involves multiple steps, including acetylation, chlorination, and diazotization, demonstrating the compound's versatility in organic synthesis (Shaojie, 2011).

Agricultural Applications

In agriculture, 2,4-dimethylaniline is relevant in the context of pesticide residue analysis. A method for determining amitraz and its degradation product 2,4-dimethylaniline in honey has been developed. This highlights its significance in ensuring food safety and monitoring environmental contamination from agricultural chemicals (Xu et al., 2009).

Electrochemical Studies

The electrochemical behavior of 2,4-dimethylaniline is of interest due to its implications in environmental degradation and industrial processes. Studies have explored its electrochemical oxidation, providing insights into the mechanisms of pollutant degradation and potential applications in environmental cleanup strategies (Masomboon et al., 2010).

properties

IUPAC Name

acetic acid;2,4-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N.C2H4O2/c1-6-3-4-8(9)7(2)5-6;1-2(3)4/h3-5H,9H2,1-2H3;1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNMJNKQUHUQLRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N)C.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9060653
Record name 2,4-Dimethylaniline acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9060653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dimethylaniline acetate

CAS RN

615-49-6
Record name Benzenamine, 2,4-dimethyl-, acetate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=615-49-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, 2,4-dimethyl-, acetate (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615496
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, 2,4-dimethyl-, acetate (1:1)
Source EPA Chemicals under the TSCA
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Record name 2,4-Dimethylaniline acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9060653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-xylidinium acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.483
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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